N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide
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Description
The compound “N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide” is an organic compound containing an oxadiazole ring and a dimethylamino group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The dimethylamino group consists of a nitrogen atom attached to two methyl groups and one other carbon-containing group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the dimethylamino group, and the amide group. The presence of these functional groups would likely influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is a part of many biologically active compounds and is known to participate in various chemical reactions . The dimethylamino group could potentially undergo reactions involving the nitrogen atom .Safety And Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing an oxadiazole ring are found in various pharmaceuticals and agrochemicals, suggesting potential applications in these areas .
properties
IUPAC Name |
N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-4-6(13)9-5-7-10-8(11-14-7)12(2)3/h4H,1,5H2,2-3H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQDHHYPDMYMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide |
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